2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-butan-2-ylacetamide
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Overview
Description
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-butan-2-ylacetamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonyl group attached to a methoxyaniline moiety, which is further linked to a butan-2-ylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-butan-2-ylacetamide typically involves the following steps:
Formation of the Benzenesulfonyl Chloride: This is achieved by sulfonating benzenesulfonic acid with chlorosulfonic acid.
Coupling with 4-Methoxyaniline: The benzenesulfonyl chloride is then reacted with 4-methoxyaniline in the presence of a base such as pyridine to form the intermediate 4-methoxy-N-(benzenesulfonyl)aniline.
Acylation: The intermediate is then acylated with butan-2-ylacetyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-butan-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be the corresponding hydroxyl derivative.
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-butan-2-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-butan-2-ylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzenesulfonyl group is known to interact with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(2-methoxyphenyl)acetamide
- N-(benzenesulfonyl)-4-methoxyaniline
Uniqueness
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-butan-2-ylacetamide is unique due to its specific structural features, such as the butan-2-ylacetamide group, which may confer distinct biological activities compared to other sulfonamides. Its specific combination of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-butan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-15(2)20-19(22)14-21(16-10-12-17(25-3)13-11-16)26(23,24)18-8-6-5-7-9-18/h5-13,15H,4,14H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBFDPJATOJYID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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